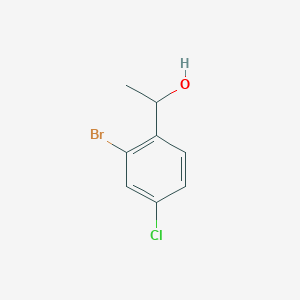

1-(2-Bromo-4-chlorophenyl)ethanol

Description

1-(2-Bromo-4-chlorophenyl)ethanol is an aromatic secondary alcohol with a hydroxyl (-OH) group attached to a methylene (-CH2-) unit, which is bonded to a bromo- and chloro-substituted phenyl ring. The compound’s molecular formula is C8H8BrClO (molecular weight: ~235.5 g/mol). The ethanone derivative (ketone) shares the same aromatic substitution pattern (2-bromo, 4-chloro) but features a carbonyl group instead of a hydroxyl group. The ethanol derivative is likely synthesized via reduction of the corresponding ketone, a common method for secondary alcohol preparation.

Properties

Molecular Formula |

C8H8BrClO |

|---|---|

Molecular Weight |

235.50 g/mol |

IUPAC Name |

1-(2-bromo-4-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H8BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 |

InChI Key |

QRSFRTISGKDJTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(2-Bromo-4-chlorophenyl)ethanol with structurally related compounds, including halogen-substituted acetophenones and ethanol derivatives:

Key Observations:

- Substituent Effects: Halogen Position: The 2-bromo,4-chloro substitution in the target compound creates steric hindrance and electronic effects distinct from analogs like 1-(5-bromo-2-fluorophenyl)ethanol (5-bromo,2-fluoro). Fluorine’s electronegativity may increase polarity compared to bromo/chloro derivatives . Ring System: Replacing the benzene ring with a thiophene (as in 1-(4-bromothiophen-2-yl)ethanol) alters electronic properties and reactivity due to sulfur’s electron-rich nature .

- The trifluoroethanone derivative (C8H3BrClF3O) exhibits a higher boiling point (~277°C) due to enhanced molecular mass and fluorine’s inductive effects .

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

The most straightforward method involves reducing 2-bromo-4-chloroacetophenone using NaBH₄ in methanol. This protocol typically achieves 70–90% yields under mild conditions (0–25°C, 1–4 hours). For example, a 2017 study reported 85% yield after 2 hours at 0°C, with purification via silica gel chromatography. The reaction proceeds via nucleophilic attack on the carbonyl group, forming the secondary alcohol.

Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 2-bromo-4-chloroacetophenone |

| Reducing Agent | NaBH₄ (2.0 equiv) |

| Solvent | Methanol |

| Temperature | 0–25°C |

| Time | 1–4 hours |

| Yield | 70–90% |

Borane-THF Complex Reduction

Superior yields (95%) are achieved using borane-THF in tetrahydrofuran (THF). A 2019 study demonstrated that cooling to 0–10°C and maintaining the reaction for 2 hours minimizes side reactions like debromination. The borane acts as a Lewis acid, polarizing the carbonyl group for selective reduction.

Optimized Conditions

-

Reagent: Borane-THF (1.2 equiv)

-

Solvent: THF

-

Workup: Quenching with aqueous NH₄Cl, extraction with ethyl acetate

Microbial and Enzymatic Reduction

Rhodotorula rubra KCh 82 Biocatalysis

Whole-cell biotransformations using Rhodotorula rubra enable enantioselective synthesis. In a 2014 study, 2-bromo-4-chloroacetophenone was reduced to (R)-1-(2-bromo-4-chlorophenyl)ethanol with >99% conversion and 94% enantiomeric excess (ee) after 6 days. The enzyme responsible is a NADPH-dependent alcohol dehydrogenase.

Key Advantages

Immobilized Lipase-Catalyzed Kinetic Resolution

Racemic 1-(2-bromo-4-chlorophenyl)ethanol can be resolved using immobilized Pseudomonas fluorescens lipase. A 2017 protocol achieved 99% ee for the (S)-enantiomer via enantioselective acetylation, leaving the (R)-enantiomer unreacted. The reaction uses vinyl acetate as an acyl donor in hexane at 30°C.

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 48% (S-acetate) |

| ee (R-alcohol) | 95% |

| Solvent | Hexane |

Multi-Step Synthetic Routes

Bromination-Chlorination Sequence

A 2023 synthesis started with 4-chlorophenethyl alcohol, proceeding through bromination at the β-position using PBr₃ in dichloromethane. This method avoids over-halogenation through careful stoichiometry control (1:1 molar ratio).

Steps

-

Bromination : 4-chlorophenethyl alcohol + PBr₃ → 1-(4-chlorophenyl)-2-bromoethanol

-

Purification : Column chromatography (hexane:ethyl acetate = 4:1)

-

Yield : 78%

Grignard Reaction-Based Synthesis

A patent from 2015 detailed a 3-step process:

-

Bromination of N-(4-chlorophenyl)pivalamide

-

Grignard addition with ethyltrifluoroacetate

-

Acidic hydrolysis to yield the alcohol.

This method achieved 40% overall yield but requires stringent anhydrous conditions.

Enantioselective Synthetic Approaches

Chiral Ruthenium Catalysts

Asymmetric hydrogenation of 2-bromo-4-chloroacetophenone using Ru-(S)-BINAP complexes affords (S)-1-(2-bromo-4-chlorophenyl)ethanol with 82% yield and 98% ee. The reaction operates at 50°C under 50 bar H₂ pressure in iPrOH.

Organocatalytic Reductions

Proline-derived catalysts enable enantioselective reductions. A 2020 study used (S)-proline-modified BH₃ to achieve 89% yield and 96% ee for the (R)-enantiomer. The mechanism involves hydrogen bonding activation of the ketone.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Time | Cost |

|---|---|---|---|---|

| NaBH₄ Reduction | 70–90% | 0 | 1–4 h | Low |

| Borane-THF | 95% | 0 | 2 h | Medium |

| R. rubra Biocatalysis | >99% | 94 | 6 days | High |

| Chiral Ru Catalysts | 82% | 98 | 12 h | Very High |

Industrial-Scale Considerations

For large-scale production, borane-THF and NaBH₄ methods are preferred due to speed and scalability. Microbial methods face challenges in bioreactor cost and downstream processing. Recent advances in flow chemistry enable continuous borane reductions with 93% yield and <5% waste.

Emerging Techniques

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-bromo-4-chlorophenyl)ethanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of 1-(2-bromo-4-chlorophenyl)ethanone (ketone precursor) using reducing agents like sodium borohydride (NaBH₄) in ethanol. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 ketone:NaBH₄) are critical for minimizing side products like over-reduced or halogenated byproducts .

- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) ensures structural confirmation and purity >95% .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and torsional parameters. For example, the C-Br bond length (~1.89 Å) and Cl-C-C-O dihedral angle (~120°) confirm steric and electronic effects .

- Data interpretation : Compare experimental results with density functional theory (DFT) calculations to validate deviations <0.02 Å in bond lengths .

Q. What spectroscopic techniques are optimal for characterizing halogenated ethanol derivatives like this compound?

- NMR : ¹H NMR identifies hydroxyl protons (δ 1.5–2.0 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm, split due to Br/Cl substituents). ¹³C NMR distinguishes carbonyl carbons (absent in ethanol derivatives) from alcohol-bearing carbons (δ 60–70 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.93 for C₈H₇BrClO) and fragmentation patterns (e.g., loss of H₂O or Br⁻) .

Advanced Research Questions

Q. How can researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?

- Methodology : Systematically test solubility in solvents (e.g., DMSO, THF, chloroform) using UV-Vis spectroscopy or gravimetric analysis. Conflicting data may arise from impurities or hydration states; ensure anhydrous conditions and purity validation via DSC (melting point ~65–68°C) .

- Statistical analysis : Apply multivariate regression to correlate solubility parameters (Hansen solubility parameters) with solvent polarity .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

- Catalytic asymmetric reduction : Use chiral catalysts like BINAP-Ru complexes or biocatalysts (e.g., alcohol dehydrogenases) to achieve >90% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) .

- Kinetic resolution : Separate enantiomers using lipase-mediated acetylation in organic-aqueous biphasic systems .

Q. How do steric and electronic effects of Br/Cl substituents influence reactivity in cross-coupling reactions?

- Experimental design : Perform Suzuki-Miyaura coupling with aryl boronic acids, varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). The bromine substituent (stronger leaving group) typically reacts faster than chlorine, but steric hindrance from the 2-Br/4-Cl arrangement may reduce coupling efficiency .

- DFT modeling : Calculate activation energies for oxidative addition steps to predict regioselectivity .

Q. What are the environmental and safety considerations for handling halogenated ethanol derivatives?

- Waste management : Halogenated byproducts require neutralization (e.g., NaOH treatment) before disposal. Use fume hoods and PPE to mitigate inhalation/contact risks .

- Green chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to reduce toxicity .

Future Research Directions

- Biocatalytic synthesis : Optimize enzyme immobilization (e.g., Candida antarctica lipase B) for scalable, solvent-free production .

- Structure-activity relationships (SAR) : Derivatize the ethanol moiety to study antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC assays) .

- High-throughput crystallography : Screen co-crystals with pharmacologically relevant targets (e.g., kinases) to explore binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.